molecular formula C14H14N2S2 B2659111 ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-88-7

ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

Cat. No. B2659111
CAS RN: 478246-88-7
M. Wt: 274.4
InChI Key: GTSAUKNOZLVAJT-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide is a chemical compound . Its IUPAC name is 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl hydrosulfide . It has a linear formula of C12H10N2S2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 246.36 .

Scientific Research Applications

Synthesis and Antibacterial Properties

A study by Azab, Youssef, and El-Bordany (2013) explores the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize them as antibacterial agents. While the specific compound "ethyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide" is not directly mentioned, related compounds with potential antibacterial activity are synthesized and tested, highlighting the interest in this chemical family for antibacterial applications (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antimicrobial Analysis and Toxicity Study

Tiwari et al. (2018) report on the environmentally friendly synthesis of chromone-pyrimidine coupled derivatives, including antimicrobial analysis and enzyme assay. Their findings indicate that certain derivatives exhibit potent antibacterial activity, further indicating the potential of such compounds in developing new antimicrobial agents. The research emphasizes the importance of the structural elements within these molecules for their biological activity and safety (S. Tiwari et al., 2018).

Molecular Docking and ADMET Analysis

Further research into chromone-pyrimidine derivatives by Nikalje et al. (2017) underscores their potential as antifungal and antibacterial agents, anticancer agents, and more. Their study combines synthesis with a detailed analysis of the compounds' interactions with biological targets, suggesting a promising avenue for new drug development (A. P. Nikalje et al., 2017).

Application in Synthesis of Novel Compounds

Stejskal, Cuřínová, and Lhoták (2016) investigate the synthesis of disulfide-based biscalix[4]arenes, demonstrating the versatility of pyrimidin-2-yl derivatives in synthesizing complex structures. This study showcases the chemical reactivity and potential of such compounds in creating molecules with unique properties and potential applications in materials science or as novel ligands (F. Stejskal, P. Cuřínová, & P. Lhoták, 2016).

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-ethylsulfanyl-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S2/c1-3-17-14-15-7-10-8-18-12-5-4-9(2)6-11(12)13(10)16-14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSAUKNOZLVAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C2CSC3=C(C2=N1)C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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